molecular formula C24H24F2N4O7S B586092 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone CAS No. 1797132-60-5

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone

Cat. No.: B586092
CAS No.: 1797132-60-5
M. Wt: 550.534
InChI Key: WOLPXTNBYURZDN-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone is a biochemical compound used primarily in proteomics research. It is a derivative of pantoprazole, a proton pump inhibitor commonly used to treat gastrointestinal conditions such as gastroesophageal reflux disease (GERD). The molecular formula of this compound is C24H24F2N4O7S, and it has a molecular weight of 550.53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone involves multiple steps, starting from the basic structure of pantoprazole. The process typically includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfone Formation: The sulfone group is introduced by oxidizing the corresponding sulfide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone involves the inhibition of proton pumps in the stomach lining. It binds to the H+/K+ ATPase enzyme, preventing the final step of acid production. This results in reduced gastric acid secretion, providing relief from conditions like GERD. The compound’s molecular targets include the H+/K+ ATPase enzyme and associated pathways involved in acid secretion .

Comparison with Similar Compounds

Similar Compounds

    Pantoprazole: The parent compound, used widely as a proton pump inhibitor.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Lansoprazole: A related compound with similar therapeutic uses.

Uniqueness

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially enhanced efficacy or reduced side effects compared to its parent compound, pantoprazole .

Properties

IUPAC Name

5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O7S/c1-33-19-7-9-27-16(21(19)35-3)12-30-18-6-5-14(37-23(25)26)11-15(18)29-24(30)38(31,32)13-17-22(36-4)20(34-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLPXTNBYURZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)(=O)CC4=NC=CC(=C4OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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